Canagliflozin is a synthetic organic compound classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [] While clinically used to improve glycemic control in patients with type 2 diabetes mellitus, its role in scientific research extends beyond its therapeutic applications. Research has explored its potential in various fields, including cardiovascular health, kidney disease, non-alcoholic fatty liver disease, and even Alzheimer's disease. [, , , ]
The synthesis of canagliflozin involves several key steps, typically starting from simple organic precursors. One notable method involves the use of a Friedel-Crafts acylation reaction followed by various coupling reactions.
A different approach utilizes a catalytic hydrogenation process that is more environmentally friendly compared to traditional methods involving toxic reagents. This method has been noted for its efficiency and safety, yielding purities above 99% .
Canagliflozin has a complex molecular structure characterized by the following components:
The three-dimensional arrangement of atoms in canagliflozin contributes significantly to its function as a sodium-glucose co-transporter 2 inhibitor.
Canagliflozin undergoes several chemical reactions during its synthesis:
These reactions are typically monitored using thin layer chromatography or high-performance liquid chromatography to ensure product purity and yield.
The primary mechanism of action for canagliflozin is the inhibition of sodium-glucose co-transporter 2 in the proximal renal tubules. By blocking this transporter:
Clinical studies have demonstrated that canagliflozin effectively lowers hemoglobin A1c levels in patients with type 2 diabetes.
Canagliflozin exhibits several notable physical and chemical properties:
The melting point of canagliflozin has been reported around 150-160 °C, indicating its thermal stability under standard laboratory conditions .
Canagliflozin ((1S)-1,5-anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol) is a C-aryl glucoside inhibitor that binds competitively and reversibly to the human SGLT2 transporter. Cryo-electron microscopy (cryo-EM) studies reveal that canagliflozin binds to the outward-facing conformation of SGLT2, stabilized by the essential auxiliary subunit MAP17 (PDZK1P1). The drug occupies the glucose-binding pocket within the transmembrane domain, forming critical interactions with residues Q457, S287, H80, and N75 through hydrogen bonding and hydrophobic interactions with its thiophene and fluorophenyl moieties [2]. This binding prevents sodium-dependent conformational changes necessary for glucose translocation.
Canagliflozin exhibits approximately 200-fold selectivity for SGLT2 over SGLT1, with inhibition constants (Ki) of 2.2–5.6 nM for human SGLT2 versus 555–910 nM for human SGLT1 [6] [8]. This selectivity arises from structural differences in the substrate-binding pocket: SGLT2 possesses a larger hydrophobic cavity that accommodates the lipophilic aglycone moiety of canagliflozin, while SGLT1 has a narrower, more polar pocket that impedes optimal binding [2]. Unlike O-glucosides (e.g., phlorizin), canagliflozin's C-glucoside structure confers resistance to intestinal β-glucosidases, enhancing metabolic stability and oral bioavailability [2].
Table 1: Structural Binding Characteristics of Canagliflozin
Structural Feature | Interaction with SGLT2 | Functional Consequence |
---|---|---|
C-glucoside linkage | Resists enzymatic cleavage | Enhanced metabolic stability |
Thiophene-fluorophenyl group | Hydrophobic interactions with Val98, Phe453 | High-affinity binding (Ki = 2.2–5.6 nM) |
Hydroxyl groups | Hydrogen bonding with Gln457, Ser287 | Competitive inhibition of glucose binding |
Methylphenyl moiety | Fits SGLT2-specific hydrophobic pocket | Selectivity over SGLT1 (∼200-fold) |
While canagliflozin is primarily selective for SGLT2, its modest inhibition of SGLT1 (IC₅₀ = 555–663 nM) becomes pharmacologically relevant at clinical doses (100–300 mg/day). Intestinal SGLT1 inhibition delays glucose absorption, reducing postprandial hyperglycemia without causing complete glucose malabsorption. This dual activity is evidenced by a 20–30% greater reduction in postprandial glucose excursions compared to selective SGLT2 inhibitors [5] [6].
Renally, canagliflozin inhibits 90% of glucose reabsorption via SGLT2 blockade in the S1/S2 segments of the proximal tubule. The residual glucose load is partially compensated by SGLT1-mediated reabsorption in the S3 segment, limiting maximal glucosuria to approximately 100 g/day in patients with type 2 diabetes mellitus (T2DM). Kinetic studies demonstrate competitive inhibition for both transporters, but canagliflozin's dissociation rate from SGLT2 is significantly slower than from SGLT1, accounting for its durable renal effects [6] [8].
Table 2: Pharmacodynamic Comparison of SGLT2 vs. SGLT1 Inhibition
Parameter | SGLT2 Inhibition | SGLT1 Inhibition |
---|---|---|
Primary Site | Renal proximal tubule (S1/S2 segments) | Intestinal epithelium, renal S3 segment |
Glucose Reabsorption Reduced | ∼90% of filtered load | <10% of filtered load (kidney) |
IC₅₀ (nM) | 2.2–5.6 | 555–910 |
Clinical Effect | 24-hour glucosuria (70–100 g/day) | Delayed intestinal glucose absorption |
Binding Kinetics | Slow dissociation (t₁/₂ >10 h) | Rapid dissociation |
Canagliflozin is rapidly absorbed after oral administration, achieving peak plasma concentrations (Cₘₐₓ) within 1–2 hours. Its absolute oral bioavailability is 65%, unaffected by high-fat meals, though administration before the first meal optimizes postprandial glucose control. The steady-state volume of distribution (83.5 L) indicates extensive tissue distribution. Plasma protein binding is 99%, primarily to albumin, limiting glomerular filtration of the unbound fraction. Linear dose-proportional exposure is observed from 50–1600 mg, with steady-state concentrations achieved within 4–5 days of daily dosing [4] [7] [10].
Canagliflozin undergoes extensive hepatic metabolism (>99%) via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B4, forming two inactive O-glucuronide metabolites: M7 (UGT1A9-mediated) and M5 (UGT2B4-mediated). Cytochrome P450 (CYP) 3A4 contributes minimally to metabolism (∼7%). No clinically relevant drug interactions occur with UGT inhibitors or inducers, though rifampin (a UGT inducer) reduces canagliflozin exposure by 20–30%, warranting glycemic monitoring [4] [7] [10].
Table 3: Canagliflozin Metabolism Pathways
Metabolite | Forming Enzyme | Activity | Excretion Pathway | Relative Abundance |
---|---|---|---|---|
M7 | UGT1A9 | Inactive | Urine (30–41%) | ∼80% of metabolites |
M5 | UGT2B4 | Inactive | Urine (20–25%) | ∼15% of metabolites |
Parent | - | Active | Urine (<1%) | Negligible |
Renal clearance of unchanged canagliflozin is low (1.30–1.55 mL/min) due to extensive protein binding and metabolism. After a radiolabeled dose, 33% of radioactivity is excreted renally (primarily as M7 and M5), and 41.5% is recovered fecally as unchanged drug. The terminal half-life (t₁/₂) is 10.6–13.1 hours, supporting once-daily dosing [4] [7].
Renal impairment significantly alters pharmacokinetics:
Canagliflozin lowers blood glucose through insulin-independent mechanisms:
These mechanisms reduce HbA1c by 0.7–1.0% without hypoglycemia risk in monotherapy, as the insulin secretion remains glucose-dependent [1] [3].
SGLT2 inhibition increases urinary sodium excretion (∼100 mmol/day) and osmotic water loss (∼400 mL/day) via:
This dual effect lowers systolic blood pressure by 3–5 mmHg and reduces intraglomerular pressure, contributing to cardiorenal protection. Electrolyte changes include modest increases in serum magnesium (∼0.1–0.3 mg/dL) and phosphate (∼0.2–0.3 mg/dL), with no significant changes in potassium or calcium [9] [10].
Table 4: Electrolyte and Fluid Changes with Canagliflozin
Parameter | Change from Baseline | Mechanism | Time Course |
---|---|---|---|
Urinary Sodium | ↑ 30–40 mmol/day | SGLT2/NHE3 inhibition | Peak at Day 1, normalizes by Day 14 |
Urine Volume | ↑ 100–400 mL/day | Osmotic diuresis (glucosuria) | Transient (Day 1–3) |
Hematocrit | ↑ 1.5–3.0% | Plasma volume contraction | Sustained during treatment |
Serum Magnesium | ↑ 0.1–0.3 mg/dL | Reduced renal excretion | Sustained during treatment |
Serum Phosphate | ↑ 0.2–0.3 mg/dL | Reduced renal excretion, metabolic adjustments | Sustained during treatment |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1